molecular formula C10H11F2NO2 B13976000 (R)-3-Amino-2-(2,3-difluorobenzyl)propanoic acid

(R)-3-Amino-2-(2,3-difluorobenzyl)propanoic acid

Cat. No.: B13976000
M. Wt: 215.20 g/mol
InChI Key: UBBHPNTUQDUWGR-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-2-(2,3-difluorobenzyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a benzyl group substituted with two fluorine atoms at the 2 and 3 positions, attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(2,3-difluorobenzyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-difluorobenzyl bromide.

    Nucleophilic Substitution: The bromide is subjected to nucleophilic substitution with a suitable amine to introduce the amino group.

    Chiral Resolution: The resulting mixture is then resolved into its enantiomers to obtain the ®-enantiomer.

    Coupling Reaction: The ®-enantiomer is coupled with a propanoic acid derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for ®-3-Amino-2-(2,3-difluorobenzyl)propanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques is crucial to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(2,3-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

®-3-Amino-2-(2,3-difluorobenzyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(2,3-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorobenzyl alcohol: Similar structure but lacks the amino and propanoic acid groups.

    2,3-Difluorobenzoic acid: Contains the difluorobenzyl group but has a carboxylic acid instead of the amino group.

    2,3-Difluorobenzyl bromide: Precursor in the synthesis of ®-3-Amino-2-(2,3-difluorobenzyl)propanoic acid.

Uniqueness

®-3-Amino-2-(2,3-difluorobenzyl)propanoic acid is unique due to the presence of both the amino and propanoic acid groups, which confer distinct chemical and biological properties. The fluorine atoms enhance its stability and binding affinity, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(2,3-difluorophenyl)propanoic acid

InChI

InChI=1S/C10H11F2NO2/c11-8-3-1-2-6(9(8)12)4-7(5-13)10(14)15/h1-3,7H,4-5,13H2,(H,14,15)/t7-/m1/s1

InChI Key

UBBHPNTUQDUWGR-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)C[C@H](CN)C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CC(CN)C(=O)O

Origin of Product

United States

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